Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-
Description
Molecular Configuration and Crystallographic Analysis
The crystal structure of piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl- has been resolved through single-crystal X-ray diffraction (SC-XRD) studies. The compound crystallizes in a monoclinic system with space group P2₁/c, featuring lattice parameters a = 24.1829(7) Å, b = 9.5485(3) Å, c = 9.7885(2) Å, and β = 92.2337(16)°. The asymmetric unit contains two independent molecules stabilized by intramolecular N–H···O hydrogen bonds between the sulfonyl oxygen and the amine group (N–H···O distance: 2.14–2.31 Å).
The piperazine ring adopts a chair conformation with puckering parameters q₂ = 0.0291 Å and q₃ = 0.5969 Å. The sulfonyl group (S=O bond length: 1.432–1.448 Å) and phenyl substituents are equatorial to the piperazine ring, minimizing steric strain. The dihedral angle between the 4-aminophenyl and phenyl groups is 86.6°, indicating a non-planar arrangement that disrupts π-conjugation.
Table 1: Selected crystallographic parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| Z (unit cell) | 8 | |
| S–N bond length | 1.632 Å | |
| N–C (piperazine) | 1.452–1.467 Å |
Properties
IUPAC Name |
4-(4-phenylpiperazin-1-yl)sulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c17-14-6-8-16(9-7-14)22(20,21)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h1-9H,10-13,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNHEZGUNDGDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357686 | |
| Record name | Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150558-10-4 | |
| Record name | Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N-Arylation of Piperazine
A key step is the selective N-arylation of piperazine with aryl halides or sulfonyl chlorides.
Buchwald-Hartwig Coupling : This palladium-catalyzed amination is widely used for coupling piperazine with aryl iodides or bromides. For example, reacting piperazine with p-iodophenol in the presence of a copper catalyst, cesium carbonate base, and ethanol solvent under reflux yields 1-(4-hydroxyphenyl)-4-phenylpiperazine intermediates with high purity (98%) and good yield (~83%).
N-Arylation with Sulfonyl Chlorides : Sulfonylation of the aminophenyl group can be achieved by reacting the corresponding amine with sulfonyl chlorides under basic conditions, often using alkali metal carbonates or hydrides as bases.
Reduction of Nitro to Amino Groups
When starting from nitro-substituted intermediates, catalytic hydrogenation is employed:
- Using palladium on charcoal as a catalyst and sodium hypophosphite as a reducing agent in methoxyethanol-water mixtures at 70–75 °C converts nitro groups to amino groups efficiently. The reaction is monitored by TLC and typically completes within 30–45 minutes, yielding the desired amine with minimal impurities.
Optimization of Reaction Conditions
- Bases : Alkali metal hydrides or carbonates (e.g., cesium carbonate) are preferred to facilitate N-arylation.
- Solvents : Polar aprotic solvents like N,N-dimethylformamide (DMF) or methoxyethanol are commonly used.
- Temperature : Elevated temperatures (70–85 °C) improve reaction rates and yields.
- Catalysts : Palladium or copper catalysts are employed depending on the coupling reaction.
Representative Synthetic Route Example
Research Findings and Industrial Considerations
- The N-arylation step is critical but often suffers from low yields and requires purification by extraction and salt formation, which complicates scale-up.
- Recent patents and research have improved yields by optimizing catalyst systems and reaction conditions, such as using cesium carbonate and copper iodide in ethanol.
- The catalytic hydrogenation step is efficient and scalable, providing a clean conversion of nitro to amino groups without over-reduction or side reactions.
- The overall synthetic route is designed to minimize steps, reduce hazardous reagents, and improve atom economy for industrial viability.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd/C, CuI | Pd/C for hydrogenation, CuI for coupling |
| Base | Cs2CO3, alkali metal hydrides | Cs2CO3 preferred for N-arylation |
| Solvent | Ethanol, methoxyethanol, DMF | Polar aprotic solvents improve yield |
| Temperature | 70–85 °C | Elevated temperature enhances reaction |
| Reaction Time | 1–3 hours | Depends on step |
| Yield | 80–85% (N-arylation), >90% (hydrogenation) | Optimized for industrial scale |
| Purity | >95% after purification | High purity essential for pharma use |
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Piperazine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-, can act as lead compounds in the development of new antibiotics. For instance, studies have shown that piperazine derivatives can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents.
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. Certain piperazine derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their ability to induce apoptosis in malignant cells. This activity is attributed to the compound's ability to interact with cellular pathways involved in cell proliferation and survival .
3. Antidiabetic Effects
Recent studies have explored the antidiabetic properties of piperazine derivatives, particularly their role as α-glucosidase inhibitors. Compounds containing piperazine moieties have been shown to exhibit significant inhibitory activity against this enzyme, which is crucial for managing blood glucose levels in diabetic patients .
Agricultural Applications
1. Acaricidal Activity
In agricultural chemistry, piperazine derivatives have been synthesized and evaluated for their acaricidal activity against pests such as Tetranychus urticae (two-spotted spider mite). Various phenylpiperazine derivatives have shown promising results in controlling these pests, making them potential candidates for developing new acaricides .
Case Studies
Case Study 1: Antimicrobial Activity Evaluation
A study was conducted to evaluate the antimicrobial efficacy of piperazine derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited potent activity comparable to established antibiotics, highlighting their potential for further development into therapeutic agents.
Case Study 2: Acaricidal Efficacy
Research involving the synthesis of phenylpiperazine derivatives revealed that specific compounds demonstrated high levels of acaricidal activity against both adult mites and their eggs. The structure–activity relationship analysis provided insights into how modifications to the piperazine ring could enhance efficacy against agricultural pests .
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Pharmaceuticals | Antimicrobial agents | Effective against various bacterial strains |
| Anticancer therapies | Induces apoptosis in cancer cell lines | |
| Antidiabetic drugs | Significant α-glucosidase inhibition | |
| Agricultural Chemistry | Acaricides | Effective against Tetranychus urticae |
Mechanism of Action
The mechanism of action of Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and phenyl groups can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The target compound differs from analogs primarily in its sulfonyl and aromatic substituents. Key comparisons include:
Key Insights :
- The sulfonyl group in the target compound improves stability and hydrogen-bond acceptor capacity compared to halogenated or methylated analogs.
- The 4-aminophenyl group enhances interactions with biomolecular targets (e.g., DNA topoisomerases) relative to methoxy or nitro substituents .
Anticancer and Antimicrobial Activity
- Target Compound: Potential anticancer activity via interaction with DNA topoisomerase II, as seen in sulfonylpiperazine derivatives .
- 1-(4-Chlorobenzhydryl)piperazine Derivatives : Exhibit cytotoxicity against liver (IC₅₀: 2.1–8.7 µM) and breast cancer cell lines via inhibition of tubulin polymerization .
- Acylsulfonylpiperazines (4a–4x) : Moderate antibacterial activity (MIC: 8–32 µg/mL) against S. aureus and E. coli; bulky substituents reduce potency .
Mechanistic Divergence: The target’s 4-aminophenyl group may facilitate salt-bridge interactions with Mg²⁺ in enzymes, enhancing inhibitory effects compared to non-aminophenyl analogs .
Receptor Binding and Selectivity
- Dopamine D₂ Receptor : Methoxyphenylpiperazines (e.g., 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine) show high affinity (Kᵢ: 12 nM) via orthosteric binding .
- 5-HT Receptors : 1-(m-Trifluoromethylphenyl)piperazine is 65-fold selective for 5-HT₁B over 5-HT₁A receptors, whereas the target’s sulfonyl group may favor 5-HT₂A interactions .
Key Difference : The target’s sulfonamide moiety likely reduces CNS penetration compared to lipophilic halogenated analogs, limiting neurological applications .
Biological Activity
Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl- (commonly referred to as compound 1 ) is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula : CHNOS
Molecular Weight : 317.41 g/mol
Structure : The compound features a piperazine ring, which is known for enhancing the pharmacological properties of many drugs.
The biological activity of compound 1 can be attributed to several mechanisms:
-
Anticancer Activity :
- Compound 1 has shown significant inhibitory effects on various cancer cell lines. For instance, it has been reported to induce apoptosis in prostate cancer cells by disrupting the cell cycle and promoting DNA damage .
- In vitro studies demonstrated that it could inhibit telomerase activity, an essential enzyme for cancer cell immortality, by downregulating dyskerin expression .
-
Antimicrobial Properties :
- The compound exhibits antimicrobial activity, making it a candidate for further development in treating infections. Its structural modifications have been linked to enhanced antibacterial efficacy against a range of pathogens.
Efficacy Against Cancer Cell Lines
A comprehensive study evaluated the effectiveness of compound 1 against various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC3 (Prostate) | 2.50 | Induces apoptosis and cell cycle arrest |
| HeLa (Cervical) | 1.02 | Telomerase inhibition |
| SGC-7901 (Gastric) | 1.33 | DNA damage induction |
| HepG2 (Liver) | 4.12 | Antiproliferative effects |
These findings indicate that compound 1 is particularly potent against prostate and cervical cancer cells, suggesting its potential as a therapeutic agent in oncology.
Case Studies and Research Findings
Several studies have highlighted the biological activity of piperazine derivatives, including compound 1:
- A study published in Pharmaceutical Research outlined how modifications to the piperazine structure can lead to improved anticancer properties. Specifically, changes at the para position of the phenyl ring significantly influenced the anticancer efficacy .
- Another investigation focused on the synthesis of novel piperazine derivatives that demonstrated enhanced selectivity towards cancer cells over normal cells, indicating a promising therapeutic window for future drug development .
Potential Applications
Given its biological activities, compound 1 may serve as a lead compound in drug development for:
- Anticancer therapies : Targeting specific pathways involved in tumor growth and survival.
- Antimicrobial treatments : Addressing infections caused by resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
